4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC16411489
Molecular Formula: C6H5ClF2N2O
Molecular Weight: 194.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClF2N2O |
|---|---|
| Molecular Weight | 194.56 g/mol |
| IUPAC Name | 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H5ClF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2 |
| Standard InChI Key | ZSAOQNREBDZXAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CC(F)F)C=O)Cl |
Introduction
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in pharmaceuticals and agrochemicals. This compound features a pyrazole ring with a chloro group and a difluoroethyl substituent, which significantly influences its reactivity and biological activity.
Synthesis Methods
The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. This reaction is often conducted in organic solvents like dimethylformamide (DMF) at elevated temperatures to enhance product formation. Continuous flow reactors and optimized reaction conditions can be employed to improve yield and efficiency in industrial settings.
Potential Applications
This compound is of interest for its potential applications in drug development and agrochemicals due to its unique structure and reactivity. Interaction studies with biological targets are crucial for understanding its efficacy and safety profile. The compound's ability to interact with specific biological pathways makes it a candidate for further exploration in pharmaceutical research.
Related Compounds
Several compounds share structural similarities with 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde, including:
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4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which increases polarity and potentially alters interactions.
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4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol: Features a hydroxyl group, enhancing solubility in polar solvents.
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4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Includes an isopropoxymethyl group, affecting reactivity due to its bulkiness.
| Compound | Unique Features |
|---|---|
| 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid | Carboxylic acid group, more polar |
| 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol | Hydroxyl group, increased solubility |
| 4-Chloro-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | Isopropoxymethyl group, altered reactivity |
Research Findings and Future Directions
Research into 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde focuses on understanding its interactions with biological targets to determine its therapeutic potential. Studies involving spectroscopic techniques like NMR and HRMS are essential for elucidating its structure and properties. Further investigations into its binding affinity to enzymes or receptors could provide insights into its mechanism of action.
Given the limited availability of specific research findings directly related to this compound in the provided sources, further exploration through scientific databases and literature reviews is recommended to uncover detailed studies and applications.
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